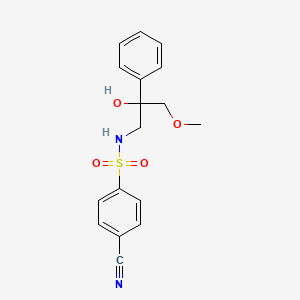![molecular formula C24H24N6O2S2 B2738285 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 674350-30-2](/img/new.no-structure.jpg)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24N6O2S2 and its molecular weight is 492.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Novel Compounds : A series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized to evaluate their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo. One such compound demonstrated promising pharmacological activities, indicating the potential of these derivatives for further scientific investigation (Bok Young Kim et al., 2004).
Antiproliferative Activity : Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their cell antiproliferation activity against various human cancer cell lines, highlighting the significance of the nitro group on thiazolidinone moiety for antiproliferative activity (S. Chandrappa et al., 2008).
Chemical Synthesis and Characterization
- Thietanyl Protection in Synthesis : Research explored the use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, revealing a novel route and potential for the synthesis of purine derivatives with specific substitutions (F. Khaliullin & Y. Shabalina, 2020).
Antimicrobial Activity
- Antimicrobial Studies : A study on sulfur-containing poly-condensed heterocyclic derivatives from 1,3-benzothiazole showed significant antimicrobial activity against a variety of bacterial and fungal agents, underscoring the potential of these compounds for antimicrobial applications (Abdel-Rhman B. A. El-Gazzar & H. Hafez, 2008).
Eigenschaften
CAS-Nummer |
674350-30-2 |
|---|---|
Molekularformel |
C24H24N6O2S2 |
Molekulargewicht |
492.62 |
IUPAC-Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H24N6O2S2/c1-27(15-16-9-5-4-6-10-16)22-26-20-19(21(31)29(3)24(32)28(20)2)30(22)13-14-33-23-25-17-11-7-8-12-18(17)34-23/h4-12H,13-15H2,1-3H3 |
InChI-Schlüssel |
BIOKPKRRIMPTRJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5S4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2738205.png)
![Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride](/img/structure/B2738210.png)
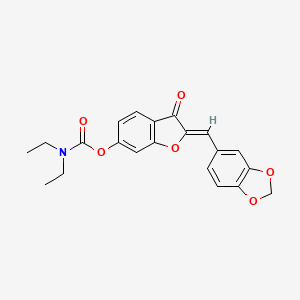
![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)
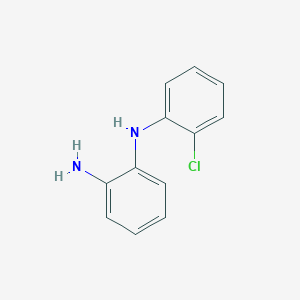
![2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B2738217.png)
![(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2738218.png)
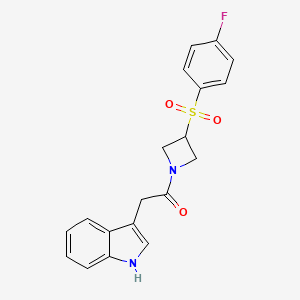
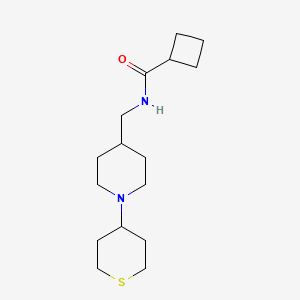
![1-(Pyridin-2-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-2-one](/img/structure/B2738222.png)
![N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2738223.png)
